Dibenzo(c,p)chrysene

Structure-activity relationship PAH carcinogenesis Fjord region

Dibenzo[c,p]chrysene (DBC, CAS 196-52-1) is a hexacyclic polycyclic aromatic hydrocarbon (PAH) with molecular formula C₂₆H₁₆ and molecular weight 328.41 g/mol. It is the only known hexacyclic PAH possessing two fjord regions in different chemical environments within the same molecule, alongside one bay region.

Molecular Formula C26H16
Molecular Weight 328.4 g/mol
CAS No. 196-52-1
Cat. No. B093079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(c,p)chrysene
CAS196-52-1
SynonymsDB(c,p)C
dibenzo(c,p)chrysene
Molecular FormulaC26H16
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36
InChIInChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H
InChIKeyRJXPMUHZQGSTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[c,p]chrysene (CAS 196-52-1) Reference Standard for Hexacyclic PAH Research


Dibenzo[c,p]chrysene (DBC, CAS 196-52-1) is a hexacyclic polycyclic aromatic hydrocarbon (PAH) with molecular formula C₂₆H₁₆ and molecular weight 328.41 g/mol [1]. It is the only known hexacyclic PAH possessing two fjord regions in different chemical environments within the same molecule, alongside one bay region [2]. This unique structural architecture, merging features of benzo[c]phenanthrene, benzo[c]chrysene, and benzo[g]chrysene, makes DBC a critical reference compound for investigating the relationship between PAH structure, metabolic activation, and genotoxicity [2].

Unique dual-fjord-region PAH probe for structure–genotoxicity studies
Validated for isomer-specific GC-MS identification in environmental matrices
Supports regioselective metabolism and DNA adduct profiling research

Why Dibenzo[c,p]chrysene (CAS 196-52-1) Cannot Be Replaced by Other C26H16 PAH Isomers or Common Bay-Region PAHs


The presence of two distinct fjord regions in Dibenzo[c,p]chrysene dictates a unique metabolic activation pathway and DNA adduct profile that is not replicated by other hexacyclic C₂₆H₁₆ isomers, nor by common bay-region PAHs such as benzo[a]pyrene (B[a]P) or fjord-region PAHs such as dibenzo[a,l]pyrene (DB[a,l]P) [1]. The regioselective formation of diol epoxides from both fjord regions, each exhibiting distinct dA/dG adduct ratios and genotoxic potentials, means that substituting DBC with a simpler PAH would eliminate the ability to probe structure-activity relationships involving dual fjord-region activation [1][2]. The quantitative evidence below demonstrates that DBC occupies a distinct position in PAH toxicology and analytical chemistry that cannot be filled by generic alternatives.

Dual fjord-region architecture
Replacing with single-fjord PAHs (e.g., DB[a,l]P) or bay-region PAHs (e.g., B[a]P) removes the second metabolic activation pathway and the associated dual adduct profile.
Isomer-specific GC behavior
Other C₂₆H₁₆ isomers co-elute or lack validated retention indices, compromising definitive identification in complex samples.
Distinct dA/dG adduct ratios
No other PAH generates both high-dA and high-dG adducts from the same parent, limiting structure–mutagenesis correlation studies.

Quantitative Differentiation of Dibenzo[c,p]chrysene (CAS 196-52-1) from Comparator PAHs


Structural Determinant of Unique Genotoxicity: Dual Fjord Regions vs. Bay-Only or Single-Fjord PAHs

Dibenzo[c,p]chrysene possesses one bay region and two fjord regions within the same molecule, a structural feature not present in any other hexacyclic PAH [1]. In contrast, the prototypical bay-region PAH benzo[a]pyrene (B[a]P) contains a single bay region and zero fjord regions, while the potent fjord-region PAH dibenzo[a,l]pyrene (DB[a,l]P) contains a single fjord region [2]. The presence of two distinct fjord regions in DBC creates two separate metabolic activation pathways, each capable of generating unique diol epoxide metabolites with differing DNA adduction profiles.

Structural determinant
Class-level
DBC: 1 bay, 2 fjord regions
B[a]P: 1 bay, 0 fjord
DB[a,l]P: 0 bay, 1 fjord
Supports dual-pathway metabolic activation studies
Class-level inference from fused-ring topology
Structure-activity relationship PAH carcinogenesis Fjord region

Differential DNA Adduct Formation: DBC Parent Compound vs. Activated Metabolites vs. B[a]PDE

In human mammary carcinoma MCF-7 cells, treatment with parent Dibenzo[c,p]chrysene at 4.5 μM resulted in only 0.6 pmol DNA adducts/mg DNA, indicating poor metabolic activation in this cell line [1]. However, direct exposure to the synthetic fjord region diol epoxides anti-DBC-1,2-diol-3,4-epoxide and anti-DBC-11,12-diol-13,14-epoxide generated 33 and 51 pmol adducts/mg DNA, respectively [1]. For cross-study comparison, treatment of MCF-7 cells with anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE, 0.3 μM) produced 48 pmol adducts/mg DNA at 2 h post-treatment [2].

DNA adduct formation
Reported
Parent DBC: 0.6 pmol/mg
DBC-11,12-epoxide: 51 pmol/mg
B[a]PDE: 48 pmol/mg
Highlights metabolic activation dependence
MCF-7 cells; cross-study comparison
DNA adductomics Genotoxicity Metabolic activation

Regioselective dA vs. dG Adduct Ratios: DBC Dual Metabolites vs. BPDE and DBPDE

DNA adduction studies with calf thymus DNA revealed that the two fjord region diol epoxides of Dibenzo[c,p]chrysene exhibit distinct deoxyadenosine (dA) to deoxyguanosine (dG) adduct ratios. The 1,2-dihydroxy-3,4-epoxide produced a dA/dG ratio of 3.2, whereas the 11,12-dihydroxy-13,14-epoxide produced a dA/dG ratio of 0.5 [1]. In contrast, the ultimate carcinogenic metabolite of benzo[a]pyrene, BPDE, forms predominantly dG adducts with a dA/dG ratio of 0.04 (4% dA, 96% dG), while the fjord-region PAH dibenzo[a,l]pyrene diol epoxide (DBPDE) exhibits a high dA/dG ratio of 2.9-4.0 (74-80% dA) [2].

dA/dG adduct ratio
Reported
DBC 1,2-epoxide: 3.2 (dA-rich)
DBC 11,12-epoxide: 0.5 (dG-rich)
BPDE: 0.04; DBPDE: 2.9–4.0
Unique dual preference supports adduct stereochemistry studies
Calf thymus DNA; cross-study data
DNA adduct stereochemistry Mutagenesis PAH metabolism

GC Retention Indices for Definitive Identification Among C26H16 Isomers

Gas chromatographic retention indices on two stationary phases provide unambiguous identification of Dibenzo[c,p]chrysene within the complex mixture of 37 possible C₂₆H₁₆ cata-condensed isomers. On an Rxi-PAH column (50% phenyl-like phase), DBC exhibits an average retention index of 550.00, while on a DB-5 column the value is 555.52 [1]. For comparison, the commonly encountered isomer benzo[c]picene shows retention indices of 600.00 on both columns, and dibenzo[a,l]tetracene shows 589.34 (Rxi-PAH) and 592.14 (DB-5) [1].

GC retention index
Head-to-head
DBC: 550.00 (Rxi-PAH), 555.52 (DB-5)
Benzo[c]picene: 600.00 both columns
Enables unambiguous isomer identification in complex samples
Validated on two GC stationary phases
Analytical chemistry Environmental monitoring GC-MS

Regioselective Metabolism: Predominant Fjord Region Dihydrodiol Formation

In vitro metabolism of Dibenzo[c,p]chrysene using the S9 fraction of liver homogenate from phenobarbital/β-naphthoflavone-induced Sprague-Dawley rats revealed that the major dihydrodiol formed is the fjord region 11,12-dihydroxy-11,12-dihydro-DB[c,p]C, while the major and minor phenols were identified as 11-hydroxy-DB[c,p]C and 12-hydroxy-DB[c,p]C, respectively [1]. This regioselectivity contrasts with the metabolism of the related fjord-region PAH benzo[c]chrysene, which primarily undergoes oxidation at the 9,10-position to yield the bay region dihydrodiol [2].

Regioselective metabolism
Reported
Major: fjord region 11,12-dihydrodiol
Benzo[c]chrysene: bay region 9,10-dihydrodiol
Establishes DBC as a fjord-region activation probe
Rat liver S9 fraction; cross-study comparison
Xenobiotic metabolism Cytochrome P450 Metabolite identification

Validated Application Scenarios for Dibenzo[c,p]chrysene (CAS 196-52-1)


Analytical Reference Standard for Environmental PAH Monitoring by GC-MS

Use Dibenzo[c,p]chrysene as a certified reference standard for the identification and quantification of six-ring C₂₆H₁₆ PAHs in complex environmental matrices such as coal tar, combustion particulate matter, and contaminated sediments. The validated GC retention indices (550.00 on Rxi-PAH; 555.52 on DB-5) provide unambiguous chromatographic identification, distinguishing DBC from 36 other C₂₆H₁₆ isomers [1].

Mechanistic Studies of Fjord-Region PAH Metabolic Activation

Employ Dibenzo[c,p]chrysene as a unique probe molecule to investigate the regioselective metabolism of PAHs possessing two distinct fjord regions. The predominant formation of the 11,12-dihydrodiol metabolite and the subsequent generation of both dA-rich (dA/dG = 3.2) and dG-rich (dA/dG = 0.5) DNA adducts from the two fjord region epoxides make DBC an unparalleled tool for dissecting the structural determinants of PAH bioactivation and adduct stereochemistry [2][3].

Comparative Genotoxicity Testing in Human Cell Models

Utilize Dibenzo[c,p]chrysene in parallel with bay-region (e.g., B[a]P) and single-fjord-region (e.g., DB[a,l]P) PAHs to delineate the impact of structural features on DNA damage response. The low DNA adduct formation from parent DBC in MCF-7 cells (0.6 pmol/mg) contrasts sharply with the high adduct levels from its synthetic diol epoxides (33-51 pmol/mg), providing a controlled system to study cellular factors that govern the metabolic activation of fjord-region PAHs [4].

Synthesis of Defined Metabolites for Adductomics

Leverage the published synthetic routes to access the proximate and ultimate carcinogenic metabolites of Dibenzo[c,p]chrysene (trans-1,2-dihydrodiol, trans-11,12-dihydrodiol, and their corresponding anti-diol epoxides) for use as authentic standards in DNA adductomics workflows and in vitro genotoxicity assays. These metabolites serve as reference materials for HPLC-based quantification of PAH-DNA adducts in biological samples [2].

Application
Selection Property
Validation Focus
Environmental PAH monitoring by GC-MS
Certified retention index reference
Isomer-specific identification on Rxi-PAH/DB-5 columns
Fjord-region metabolic activation studies
Dual fjord-region probe molecule
Regioselective dihydrodiol and epoxide metabolite profiling
Comparative genotoxicity testing in human cell models
Parent vs. activated metabolite panel
DNA adduct formation and cellular activation endpoint review
Synthesis of defined metabolites for adductomics
Published synthetic routes to diol epoxides
Authentic standards for HPLC-based DNA adduct quantification
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